molecular formula C10H18FN3 B11738969 1-(2-fluoroethyl)-3-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine

1-(2-fluoroethyl)-3-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine

Cat. No.: B11738969
M. Wt: 199.27 g/mol
InChI Key: BWIQGIAKLJIWRD-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-3-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine: is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluoroethyl group, a methyl group, and an isobutyl group attached to the pyrazole ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-3-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1H-pyrazol-4-amine with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Another approach involves the use of 3-methyl-1H-pyrazol-4-amine and 2-fluoroethyl tosylate under similar reaction conditions. The tosylate group acts as a good leaving group, making the nucleophilic substitution more efficient.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-3-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The fluoroethyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluoroethyl group.

Scientific Research Applications

1-(2-fluoroethyl)-3-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-3-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chloroethyl)-3-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine
  • 1-(2-bromoethyl)-3-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine
  • 1-(2-iodoethyl)-3-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine

Uniqueness

1-(2-fluoroethyl)-3-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and physical properties compared to its halogenated analogs. The fluoroethyl group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H18FN3

Molecular Weight

199.27 g/mol

IUPAC Name

1-(2-fluoroethyl)-3-methyl-N-(2-methylpropyl)pyrazol-4-amine

InChI

InChI=1S/C10H18FN3/c1-8(2)6-12-10-7-14(5-4-11)13-9(10)3/h7-8,12H,4-6H2,1-3H3

InChI Key

BWIQGIAKLJIWRD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC(C)C)CCF

Origin of Product

United States

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